Iberiotoxin
Descripción general
Descripción
Synthesis Analysis
Iberiotoxin has been chemically synthesized to enable detailed studies of its structure and function. The synthesis process involves the formation of a 37-amino acid peptide with three disulfide bridges, crucial for its biological activity (Flinn, Murphy, Johns, Kunze, & Angus, 2009). Chemical ligation methods have also been employed to improve the yield of cysteine-rich scorpion toxin peptides, demonstrating the feasibility of using such techniques for producing biologically active iberiotoxin derivatives (Bingham, Chun, Ruzicka, Li, Tan, Kaulin, Englebretsen, & Moczydlowski, 2009).
Molecular Structure Analysis
The three-dimensional structure of iberiotoxin has been elucidated using 1H nuclear magnetic resonance (NMR) spectroscopy. The toxin features an antiparallel beta-sheet and a helix, with three disulfide bonds stabilizing its structure. This configuration is similar to that observed in related scorpion toxins, such as charybdotoxin (Johnson & Sugg, 1992).
Chemical Reactions and Properties
Modifications of iberiotoxin, such as the synthesis of biotinylated derivatives, have been used to explore its binding interactions and mechanism of action. These studies have shown that specific amino acid residues and their modifications can influence the toxin's ability to block BK channels (Bingham, Bian, Tan, Takács, & Moczydlowski, 2006).
Physical Properties Analysis
Iberiotoxin's stability, solubility, and overall physical properties are closely related to its structural configuration. Its specific three-dimensional structure, dictated by the arrangement of disulfide bridges, influences its functional interaction with BK channels and its efficacy as a blocker.
Chemical Properties Analysis
The toxin's chemical properties, including its charge distribution and hydrophobic/hydrophilic regions, are key factors determining its interaction with BK channels. Mutational analyses have provided insights into the roles of specific residues in iberiotoxin's specificity and potency. For example, mutations at positions K27 and R34 significantly impact the toxin's binding kinetics and specificity for BK channels over other potassium channels (Mullmann, Munujos, Garcia, & Giangiacomo, 1999).
Aplicaciones Científicas De Investigación
Mode of Action
Iberiotoxin, a peptide derived from scorpion venom, is primarily known for its ability to block large conductance Ca(2+)-activated K+ channels. It does so by binding to these channels in a bimolecular reaction, causing prolonged channel activity interruption. This toxin has been used in studies to understand the mechanisms of action of these channels and their physiological roles, especially in skeletal muscle membranes (Candia et al., 1992).
Effect on Neuron Activity
Research has also shown that iberiotoxin can affect the firing of action potentials in neurons. It was found to prolong the duration of action potentials and increase firing frequency in rat dorsal root ganglion neurons, suggesting its role in modulating neuron excitability and potentially in pain perception (Zhang et al., 2003).
Molecular Specificity
Iberiotoxin's specificity for maxi-K versus KV channels has been a subject of interest. A study focusing on this aspect revealed that the presence of glycine at a specific position in iberiotoxin is a major determinant of its specificity, highlighting the importance of its molecular structure in channel interactions (Schroeder et al., 2002).
Radioligand Development
Iberiotoxin has been modified to create radioligands for research purposes. One such derivative, [125I]IbTX-D19Y/Y36F, demonstrated high specificity and affinity for maxi-K channels, offering a valuable tool for studying these channels in various tissues (Koschak et al., 1997).
Interaction with Cellular Structures
Investigations into the mechanism of iberiotoxin's block of calcium-activated potassium channels in smooth muscle have also been conducted. Such studies provide insights into how iberiotoxin interacts with these channels, contributing to the understanding of muscle physiology and potential therapeutic targets (Giangiacomo et al., 1992).
Imaging and Tracking Applications
Iberiotoxin has been used in bioconjugation chemistry to create derivatives that can bind to specific channels and be detected, allowing for imaging and tracking of channel distribution in cells. This application is significant for neurobiology research (Bingham et al., 2006).
Electrostatic Mutations Studies
Electrostatic mutations in iberiotoxin have been used as a tool to probe the structure of maxi-K channels, providing valuable information about the interaction between the toxin and these channels. This research contributes to a deeper understanding of channel-toxin interactions and their implications in cellular physiology (Mullmann et al., 1999).
Safety And Hazards
Direcciones Futuras
Ongoing research using novel, specific blockers and agonists of BK/β4, and β4 knockout mice, will continue to move the field forward in understanding the function of these channels . Given the strong links between ion channel function and regulation of tumour growth, metastasis and chemotherapy resistance, it is likely that further work in this area will facilitate the development of new therapeutic approaches .
Propiedades
IUPAC Name |
5-amino-2-[[2-[[10-[[6-amino-2-[[6-amino-2-[[2-[[2-[[7,34-bis(4-aminobutyl)-37-[[2-[[2-[[2-[[10-(4-aminobutyl)-22-[[3-carboxy-2-[[2-[[3-carboxy-2-[[3-hydroxy-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-7-(2-carboxyethyl)-13,19-bis(hydroxymethyl)-6,9,12,15,18,21-hexaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-25-benzyl-13-(3-carbamimidamidopropyl)-16,31-bis(carboxymethyl)-28-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-7-(3-carbamimidamidopropyl)-6,9-dioxo-1,2-dithia-5,8-diazacycloundecane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C179H274N50O55S7/c1-87(2)65-111-155(261)208-112(66-93-33-15-13-16-34-93)146(252)195-77-133(239)225-139(88(3)4)172(278)213-117(71-136(244)245)158(264)199-100(44-31-62-190-178(186)187)144(250)193-75-131(237)198-102(40-22-27-58-181)148(254)219-124(167(273)205-109(56-64-285-12)145(251)194-76-132(238)197-101(39-21-26-57-180)147(253)200-105(43-25-30-61-184)151(257)220-123-81-286-288-83-125(221-152(258)106(203-166(123)272)45-32-63-191-179(188)189)169(275)210-113(68-95-46-48-97(234)49-47-95)156(262)206-110(177(283)284)50-53-129(185)235)82-287-291-86-128(168(274)202-104(42-24-29-60-183)150(256)212-116(70-135(242)243)159(265)207-111)224-175(281)142(91(9)10)228-164(270)121(79-231)216-157(263)115(69-96-74-192-99-38-20-19-37-98(96)99)211-170(276)126-84-289-290-85-127(171(277)217-122(80-232)165(271)227-141(90(7)8)174(280)218-120(78-230)163(269)201-103(41-23-28-59-182)149(255)204-108(154(260)222-126)52-55-134(240)241)223-160(266)118(72-137(246)247)214-173(279)140(89(5)6)226-162(268)119(73-138(248)249)215-176(282)143(92(11)233)229-161(267)114(67-94-35-17-14-18-36-94)209-153(259)107-51-54-130(236)196-107/h13-20,33-38,46-49,74,87-92,100-128,139-143,192,230-234H,21-32,39-45,50-73,75-86,180-184H2,1-12H3,(H2,185,235)(H,193,250)(H,194,251)(H,195,252)(H,196,236)(H,197,238)(H,198,237)(H,199,264)(H,200,253)(H,201,269)(H,202,274)(H,203,272)(H,204,255)(H,205,273)(H,206,262)(H,207,265)(H,208,261)(H,209,259)(H,210,275)(H,211,276)(H,212,256)(H,213,278)(H,214,279)(H,215,282)(H,216,263)(H,217,277)(H,218,280)(H,219,254)(H,220,257)(H,221,258)(H,222,260)(H,223,266)(H,224,281)(H,225,239)(H,226,268)(H,227,271)(H,228,270)(H,229,267)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,283,284)(H4,186,187,190)(H4,188,189,191) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNVVLOBNHIMQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)O)CCCCN)CO)C(C)C)CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC7CSSCC(NC(=O)C(NC7=O)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)NC(CCC(=O)N)C(=O)O)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C179H274N50O55S7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045948 | |
Record name | Iberiotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4231 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iberiotoxin | |
CAS RN |
129203-60-7 | |
Record name | Iberiotoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129203607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iberiotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iberiotoxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.